molecular formula C16H21FN2O3 B5452615 Ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate

Ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate

Cat. No.: B5452615
M. Wt: 308.35 g/mol
InChI Key: YZAHMPASHLJRBS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoro-4-propanoylphenylamine with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate is unique due to the presence of the fluoro and propanoyl groups, which can impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-(2-fluoro-4-propanoylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-3-15(20)12-5-6-14(13(17)11-12)18-7-9-19(10-8-18)16(21)22-4-2/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAHMPASHLJRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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